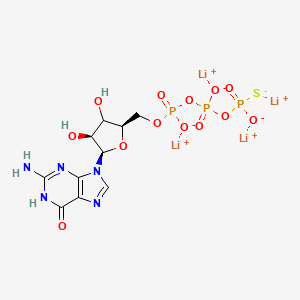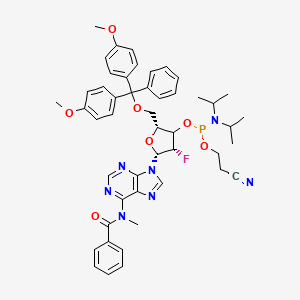
Disulfo-ICG-alkyne (disodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disulfo-ICG-alkyne (disodium): is a compound used primarily as a reagent in click chemistry. It is known for its utility in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by its molecular formula C48H51N3Na2O10S3 and a molecular weight of 972.11 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: Disulfo-ICG-alkyne (disodium) is synthesized through a series of chemical reactions involving the incorporation of sulfonate groups and alkyne functionalities into the indocyanine green (ICG) structure. The synthesis typically involves the following steps:
Sulfonation: Introduction of sulfonate groups to the ICG structure.
Alkyne Functionalization: Addition of alkyne groups to the sulfonated ICG.
Industrial Production Methods: The industrial production of Disulfo-ICG-alkyne (disodium) involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and yield of the final product, which is essential for its use in research applications .
化学反应分析
Types of Reactions: Disulfo-ICG-alkyne (disodium) undergoes various chemical reactions, including:
Click Chemistry Reactions: The compound is primarily used in click chemistry, where it reacts with azides to form stable triazole linkages.
Substitution Reactions: The sulfonate groups can participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Azides: Used in click chemistry reactions with Disulfo-ICG-alkyne (disodium).
Catalysts: Copper(I) catalysts are commonly used to facilitate click chemistry reactions.
Major Products: The major products formed from these reactions are typically triazole-linked compounds, which are stable and useful in various applications .
科学研究应用
Chemistry: Disulfo-ICG-alkyne (disodium) is widely used in click chemistry for the synthesis of complex molecules. Its ability to form stable triazole linkages makes it valuable in the development of new chemical entities.
Biology: In biological research, Disulfo-ICG-alkyne (disodium) is used for labeling and imaging studies. Its fluorescent properties allow researchers to track and visualize biological processes in real-time.
Medicine: The compound is used in medical research for the development of diagnostic tools and therapeutic agents. Its ability to target specific molecules and pathways makes it a valuable tool in drug discovery and development.
Industry: In industrial applications, Disulfo-ICG-alkyne (disodium) is used in the production of advanced materials and nanotechnology. Its unique chemical properties enable the creation of innovative products with enhanced performance .
作用机制
Disulfo-ICG-alkyne (disodium) exerts its effects through its ability to participate in click chemistry reactions. The compound’s alkyne groups react with azides to form triazole linkages, which are stable and versatile. This mechanism allows for the precise and efficient modification of molecules, making it a powerful tool in various scientific applications .
相似化合物的比较
ICG (Indocyanine Green): A parent compound of Disulfo-ICG-alkyne (disodium) used in medical imaging.
Sulfo-Cyanine Dyes: Similar compounds used for fluorescent labeling and imaging.
Uniqueness: Disulfo-ICG-alkyne (disodium) is unique due to its combination of sulfonate and alkyne functionalities, which enable its use in click chemistry. This dual functionality sets it apart from other similar compounds and enhances its versatility in scientific research .
属性
分子式 |
C48H51N3Na2O10S3 |
|---|---|
分子量 |
972.1 g/mol |
IUPAC 名称 |
disodium;(2E)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-[6-oxo-6-(prop-2-ynylamino)hexyl]-7-sulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indole-7-sulfonate |
InChI |
InChI=1S/C48H53N3O10S3.2Na/c1-6-28-49-44(52)19-13-10-14-29-50-40-26-20-34-32-36(63(56,57)58)22-24-38(34)45(40)47(2,3)42(50)17-11-8-7-9-12-18-43-48(4,5)46-39-25-23-37(64(59,60)61)33-35(39)21-27-41(46)51(43)30-15-16-31-62(53,54)55;;/h1,7-9,11-12,17-18,20-27,32-33H,10,13-16,19,28-31H2,2-5H3,(H3-,49,52,53,54,55,56,57,58,59,60,61);;/q;2*+1/p-2 |
InChI 键 |
HWGCBCCLGYBTMM-UHFFFAOYSA-L |
手性 SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NCC#C)/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+] |
规范 SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NCC#C)C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-cyclopropyl-4-[5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine](/img/structure/B12370742.png)
![Tert-butyl 9-(piperazin-1-ylmethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12370746.png)
![[(2S,10R,12R)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl pyridine-4-carboxylate](/img/structure/B12370757.png)
![(1R,7R,12R,14R,15S,16S,17R,20Z,22E,24R,28R)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B12370758.png)







![[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-(dimethylamino)benzoate](/img/structure/B12370814.png)

